Cas no 26544-22-9 (Phosphorous acid,diisooctyl phenyl ester)
Phosphorous acid, diisooctyl phenyl ester, is an organophosphorus compound primarily used as a stabilizer and antioxidant in polymer applications. Its key advantages include high thermal stability and effectiveness in preventing oxidative degradation, particularly in polyolefins and other hydrocarbon-based materials. The compound functions by scavenging free radicals and inhibiting chain reactions that lead to polymer breakdown. Its compatibility with a range of polymers and low volatility make it suitable for high-temperature processing. Additionally, the diisooctyl phenyl ester moiety enhances solubility in organic matrices, ensuring uniform dispersion. This compound is valued for its ability to extend material lifespan while maintaining mechanical and aesthetic properties under demanding conditions.
26544-22-9 structure
Product Name:Phosphorous acid,diisooctyl phenyl ester
CAS No:26544-22-9
MF:C22H39O3P
MW:382.517028093338
CID:255064
PubChem ID:117813
Update Time:2025-11-01
Phosphorous acid,diisooctyl phenyl ester Chemical and Physical Properties
Names and Identifiers
-
- Phosphorous acid,diisooctyl phenyl ester
- bis(6-methylheptyl) phenyl phosphite
- DIISOOCTYL PHENYL PHOSPHITE
- Phenyl diisooctyl phosphite
- NS00050511
- HBT93TS2WG
- SCHEMBL1100667
- F87261
- Phosphorous acid diisooctyl phenyl ester
- Phosphorous acid, diisooctyl phenyl ester
- EINECS 247-776-9
- 26544-22-9
- GPKQLHLOONCFDY-UHFFFAOYSA-N
- DB-187093
-
- Inchi: 1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3
- InChI Key: GPKQLHLOONCFDY-UHFFFAOYSA-N
- SMILES: P(OC1C=CC=CC=1)(OCCCCCC(C)C)OCCCCCC(C)C
Computed Properties
- Exact Mass: 382.26400
- Monoisotopic Mass: 382.264
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 16
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7A^2
- XLogP3: 8.1
Experimental Properties
- Density: 0.945~0.955
- Boiling Point: 415.1°C at 760 mmHg
- Flash Point: 253.8°C
- PSA: 41.28000
- LogP: 7.75830
Phosphorous acid,diisooctyl phenyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1244668-25g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 25g |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244668-100g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 100g |
$90 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244668-25g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 25g |
$65 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1244668-500g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 500g |
$185 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1244668-100g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 100g |
$95 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1244668-500g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 500g |
$170 | 2024-06-07 | |
| 1PlusChem | 1P002U3W-25g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% (isomers mixture) | 25g |
$33.00 | 2024-05-08 | |
| 1PlusChem | 1P002U3W-100g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% (isomers mixture) | 100g |
$40.00 | 2024-05-08 | |
| 1PlusChem | 1P002U3W-500g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% (isomers mixture) | 500g |
$139.00 | 2024-05-08 | |
| Aaron | AR002UC8-25g |
Phosphorous acid, diisooctyl phenyl ester |
26544-22-9 | 95% | 25g |
$13.00 | 2025-02-13 |
Phosphorous acid,diisooctyl phenyl ester Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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